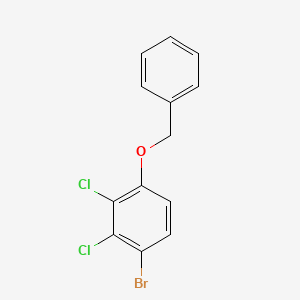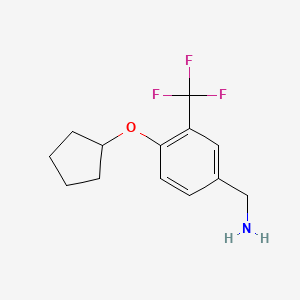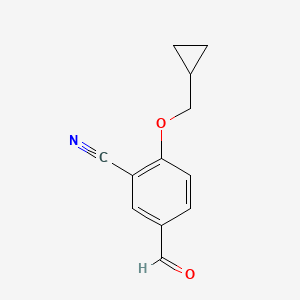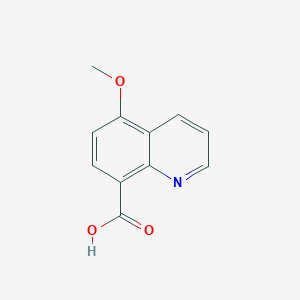
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate: is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant odors and are often found in fragrances and flavorings. This particular compound features both nitro and bromo substituents, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(3-bromophenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed:
Reduction of Nitro Group: 2-(4-aminophenyl)-2-(3-bromophenyl)acetate.
Substitution of Bromo Group: 2-(4-nitrophenyl)-2-(3-methoxyphenyl)acetate.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique structural features.
- Investigated for its biological activity and interactions with enzymes or receptors.
Industry:
- Utilized in the production of fragrances and flavorings.
- Explored for use in materials science for the development of new polymers or coatings.
Mécanisme D'action
The mechanism by which methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate exerts its effects would depend on its specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors, altering their activity. The nitro and bromo groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-nitrophenyl)acetate: Lacks the bromo substituent, which might affect its reactivity and applications.
Methyl 2-(3-bromophenyl)acetate:
Uniqueness: Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate is unique due to the presence of both nitro and bromo groups, which can significantly impact its chemical properties and potential applications. The combination of these substituents might make it particularly useful in specific synthetic pathways or as a precursor to more complex molecules.
Propriétés
Formule moléculaire |
C15H12BrNO4 |
|---|---|
Poids moléculaire |
350.16 g/mol |
Nom IUPAC |
methyl 2-(3-bromophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H12BrNO4/c1-21-15(18)14(11-3-2-4-12(16)9-11)10-5-7-13(8-6-10)17(19)20/h2-9,14H,1H3 |
Clé InChI |
NCNVMUNDVWVKJH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)



![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12088242.png)

![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)

![(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B12088256.png)



